Enzymatic Hydrolysis Rate: Isomaltose α-(1→6) vs. Maltose α-(1→4) Comparative Kinetics
The α-(1→6) glycosidic bond in isomaltose is hydrolyzed at only approximately 2% of the rate of the α-(1→4) bond in maltose by mammalian intestinal α-glucosidases [1]. This 50-fold difference in hydrolysis rate is a fundamental determinant of substrate specificity and digestive behavior. At the molecular level, this discrimination is mediated by specific active-site residues: in Saccharomyces cerevisiae α-glucosidases, the Val216 residue is critical for distinguishing α-(1→4) from α-(1→6) linkages, with Val216 mutants altered to hydrolyze both maltose and isomaltose [2].
| Evidence Dimension | Hydrolysis rate of glycosidic bond by mammalian α-glucosidases |
|---|---|
| Target Compound Data | α-(1→6) bond hydrolysis rate: ~2% of α-(1→4) rate |
| Comparator Or Baseline | Maltose (α-(1→4) linkage): reference rate (100%) |
| Quantified Difference | Approximately 50-fold slower hydrolysis for isomaltose relative to maltose |
| Conditions | Mammalian small intestinal brush border α-glucosidases; in vitro enzyme assays |
Why This Matters
This 50-fold kinetic difference makes isomaltose essential for characterizing α-(1→6)-specific glucosidase activity and for modeling slow-digestion carbohydrate behavior, whereas maltose cannot serve as a substitute in these assays.
- [1] Elferink H, et al. A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: 'A gut feeling'. Cell Mol Life Sci. 2020;77(23):4799-4826. View Source
- [2] Yamamoto K, et al. Val216 decides the substrate specificity of alpha-glucosidase in Saccharomyces cerevisiae. Eur J Biochem. 2004;271(16):3414-20. View Source
